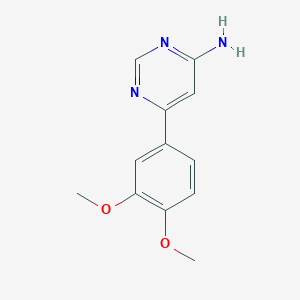

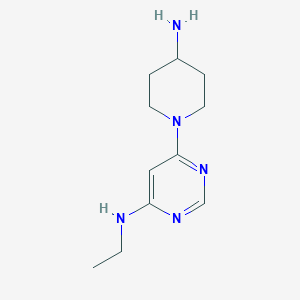

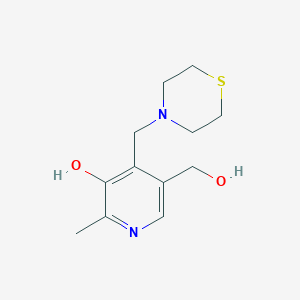

6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine

概要

説明

Synthesis Analysis

The synthesis of similar compounds often involves experimental procedures and the use of diverse organic reagents . For instance, a compound with a similar structure was synthesized via a Dimroth rearrangement .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various analytical and spectroscopic techniques . The structure of the compound can be optimized using the density functional theory (DFT/B3LYP) method .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” has a molecular weight of 265.7 .科学的研究の応用

Kinase Inhibition

One significant application of compounds structurally related to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine is in the inhibition of specific kinases. For instance, the structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine was determined as a new inhibitor of CLK1 and DYRK1A kinases, showcasing its potential in modulating kinase activity which is crucial in cancer research and treatment (Guillon et al., 2013).

Antibacterial Properties

Compounds with a core structure similar to this compound have been explored for their antibacterial properties. For example, the synthesis and structural characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine showed potential as an antibacterial agent, highlighting the role of these compounds in combating bacterial infections (Murugavel et al., 2015).

Antihypertensive Activity

The antihypertensive activity of derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine demonstrates another crucial application. Notably, derivatives such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have shown to lower blood pressure in spontaneously hypertensive rats, offering insights into new antihypertensive therapies (Bennett et al., 1981).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation for insecticidal and antibacterial potential further underline the versatility of these compounds. Such studies provide a foundation for developing new insecticides and antibiotics, addressing the need for novel solutions in agriculture and healthcare (Deohate & Palaspagar, 2020).

Gas Separation Applications

The development of hyperbranched polyimides for gas separation applications showcases the utility of this compound derivatives in material science. Such applications are crucial for environmental protection and the advancement of chemical processing industries (Fang et al., 2000).

作用機序

Target of Action

The primary target of 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division, and its overexpression is often associated with cancerous cell proliferation .

Mode of Action

This compound interacts with AURKA, inhibiting its activity . The inhibition of AURKA leads to a reduction in the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to cell death, particularly in cancer cells where rapid cell division is common .

Pharmacokinetics

The compound’s ability to inhibit aurka suggests it is able to reach its target within cells .

Result of Action

The result of this compound’s action is a reduction in clonogenicity, an arrest of the cell cycle at the G2/M phase, and the induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This indicates that the compound could have potential as an anticancer agent .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, the compound “3,4-Dimethoxyphenethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions of research on “6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine” and similar compounds are promising. They are being studied for their potential as anticancer chemotherapeutic agents . The complete crystal structure of a similar compound, synthesized via a Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases, was established by a single-crystal X-ray diffraction . This could be useful for designing new derivatives and contribute to the structural database .

生化学分析

Biochemical Properties

The biochemical properties of 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine are not fully characterized. It is known that pyrimidine derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics .

Cellular Effects

Several 4,6-diarylpyrimidin-2-amine derivatives, which are structurally similar to this compound, have shown anticancer properties . These compounds have been found to inhibit Aurora kinase A (AURKA) activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .

Molecular Mechanism

It is known that similar compounds, such as 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (derivative 12), selectively inhibit AURKA activity . In silico docking experiments have demonstrated that derivative 12 binds well to AURKA .

Temporal Effects in Laboratory Settings

It is known that similar compounds have shown good in vitro anti-proliferative activities .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been studied. Similar compounds have shown good in vitro anti-proliferative activities .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that pyrimidine derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities .

Transport and Distribution

It is known that similar compounds have shown good in vitro anti-proliferative activities .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is known that similar compounds have shown good in vitro anti-proliferative activities .

特性

IUPAC Name |

6-(3,4-dimethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNJWYMZXQMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

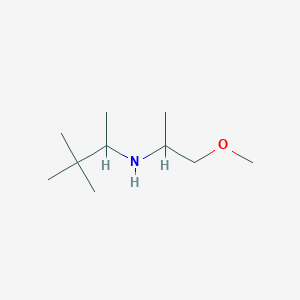

![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)

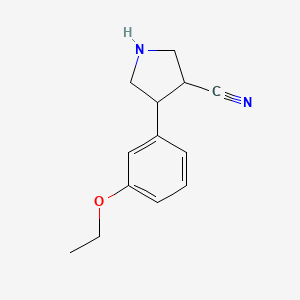

![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)

![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)

![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)

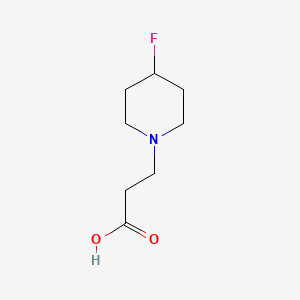

![(3,3-Dimethylbutan-2-yl)[(4-fluorophenyl)methyl]amine](/img/structure/B1531910.png)